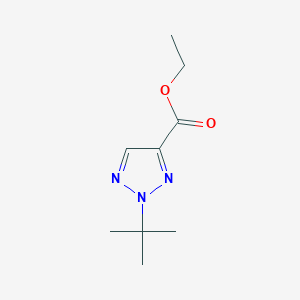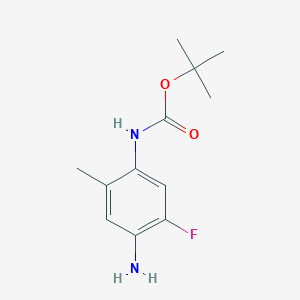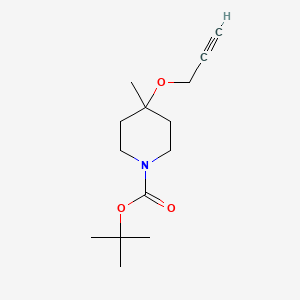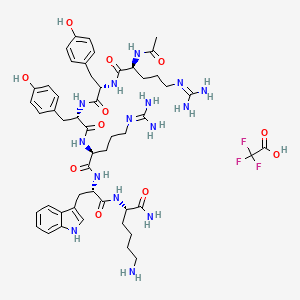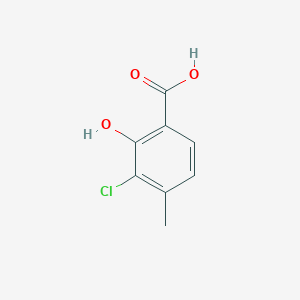
(3-Chloro-4-fluoro-5-iodophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-4-fluoro-5-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method includes the sequential introduction of chlorine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as chlorine gas, fluorine gas, and iodine monochloride, along with catalysts like iron(III) chloride or aluminum chloride to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-4-fluoro-5-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (3-Chloro-4-fluoro-5-iodophenyl)aldehyde or (3-Chloro-4-fluoro-5-iodobenzoic acid).
Reduction: Formation of (3-Chloro-4-fluoro-5-iodobenzene) or (3-Chloro-4-fluoro-5-iodocyclohexane).
Substitution: Formation of (3-Chloro-4-fluoro-5-iodophenyl)methoxy or (3-Chloro-4-fluoro-5-iodophenyl)cyanide.
Wissenschaftliche Forschungsanwendungen
(3-Chloro-4-fluoro-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (3-Chloro-4-fluoro-5-iodophenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Chloro-4-fluoro-5-bromophenyl)methanol
- (3-Chloro-4-fluoro-5-iodophenyl)ethanol
- (3-Chloro-4-fluoro-5-iodophenyl)acetone
Uniqueness
(3-Chloro-4-fluoro-5-iodophenyl)methanol is unique due to the specific combination of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Eigenschaften
Molekularformel |
C7H5ClFIO |
|---|---|
Molekulargewicht |
286.47 g/mol |
IUPAC-Name |
(3-chloro-4-fluoro-5-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-2,11H,3H2 |
InChI-Schlüssel |
UQPIAXYFEXVJIO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)F)I)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(5-Fluoro-2-pyridyl)-5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl]boronic acid](/img/structure/B13921621.png)

![Methyl 1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B13921634.png)


